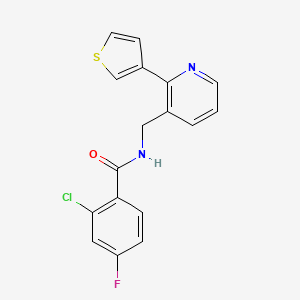

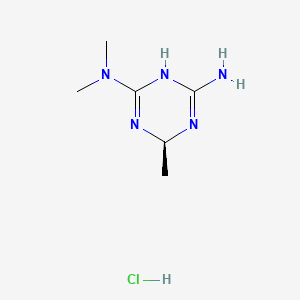

![molecular formula C7H11FO B2944632 5-Fluorobicyclo[2.2.1]heptan-2-ol CAS No. 2253638-53-6](/img/structure/B2944632.png)

5-Fluorobicyclo[2.2.1]heptan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Conformational Analysis and Stereoelectronic Interactions

Researchers have investigated the conformational analysis, stereoelectronic interactions, and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols, a close analog to 5-Fluorobicyclo[2.2.1]heptan-2-ol. Through quantum-chemical calculations, the presence of F∙∙∙HO intramolecular hydrogen bonds in specific isomers contributes to structural stabilization. This insight is crucial for understanding the molecular interactions and stability of such compounds, potentially impacting their applications in designing drugs or materials with desired properties (Rezende et al., 2012).

Organocatalytic Aerobic Alcohol Oxidation

The compound 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been used to catalyze the aerobic oxidation of alcohols under mild, metal-salt-free conditions. This process represents a significant advancement in green chemistry, offering a more sustainable and less toxic alternative to traditional metal-catalyzed reactions. The application of such methodologies in industrial settings could reduce environmental impact and operational costs (Shibuya et al., 2011).

Fluorodesilylation and Stereoselective Synthesis

Fluorodesilylation techniques have been employed in the synthesis of complex organic structures, such as methanethial S-oxide (sulfine) and alkanethial S,S-dioxides, using 2-thiabicyclo[2.2.1]hept-5-ene endo-2-oxide derivatives. These methodologies are pivotal for constructing molecules with precise stereochemistry, which is essential for the development of pharmaceuticals and agrochemicals (Block & Wall, 1985).

Polyfluoro-compounds and Transition Metal Catalysts

Polyfluoro-compounds based on the cycloheptane ring system, including derivatives of nonafluorocyclohepta-1,3-dienes, have been studied for their potential applications in developing new materials with unique properties, such as increased resistance to solvents, oils, and atmospheric agents. These compounds can serve as valuable components in the manufacture of specialty polymers and coatings (Dodsworth et al., 1984).

Chiral Ligands for Asymmetric Catalysis

The development of chiral chelating dienes as new types of chiral ligands for transition metal catalysts highlights the importance of this compound derivatives in asymmetric synthesis. Such ligands can enhance the enantioselectivity of metal-catalyzed reactions, which is critical for producing optically active pharmaceuticals and agrochemicals with high purity (Hayashi et al., 2003).

Safety and Hazards

特性

IUPAC Name |

5-fluorobicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO/c8-6-2-5-1-4(6)3-7(5)9/h4-7,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBWRBRTAHQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2944555.png)

![N-[(6-Chloropyridin-3-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2944557.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2944561.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)

![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2944570.png)

![1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2944571.png)